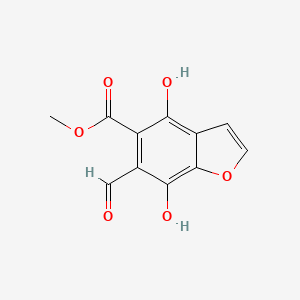
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a benzofuran ring with formyl, hydroxy, and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate, typically involves the formation of the benzofuran ring followed by functional group modifications One common method is the cyclization of ortho-hydroxyaryl aldehydes with appropriate reagents to form the benzofuran core
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and esterification are commonly used. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Conversion to Methyl 6-carboxy-4,7-dihydroxy-1-benzofuran-5-carboxylate.
Reduction: Conversion to Methyl 6-hydroxymethyl-4,7-dihydroxy-1-benzofuran-5-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The benzofuran ring structure also contributes to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate
- Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate
Uniqueness
Methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and hydroxy groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
87145-71-9 |
|---|---|
Molekularformel |
C11H8O6 |
Molekulargewicht |
236.18 g/mol |
IUPAC-Name |
methyl 6-formyl-4,7-dihydroxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C11H8O6/c1-16-11(15)7-6(4-12)9(14)10-5(8(7)13)2-3-17-10/h2-4,13-14H,1H3 |
InChI-Schlüssel |
GXVOXDYCVSTZKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C2C(=C1O)C=CO2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)

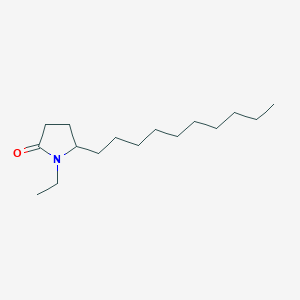

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
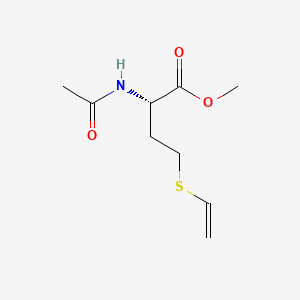
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)

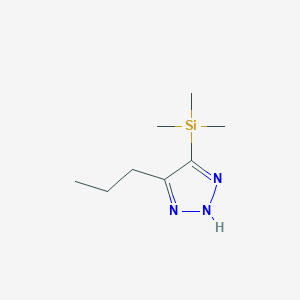
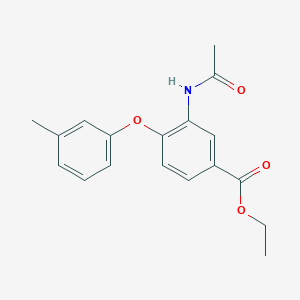
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
